4-Ethyl-2,6-dimethylpyridin-3-ol

Description

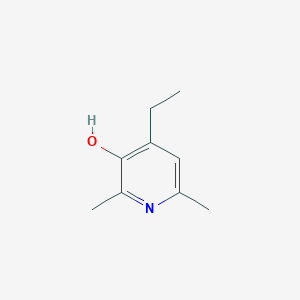

4-Ethyl-2,6-dimethylpyridin-3-ol is a substituted pyridine derivative characterized by a hydroxyl group at position 3, an ethyl group at position 4, and methyl groups at positions 2 and 4.

Properties

IUPAC Name |

4-ethyl-2,6-dimethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-8-5-6(2)10-7(3)9(8)11/h5,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWILVFCDCXDHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,6-dimethylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylpyridine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,6-dimethylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-2,6-dimethylpyridin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Similarity Analysis

Key structurally related compounds identified in the evidence include:

| Compound Name | CAS Number | Substituents (Pyridine Ring Positions) | Similarity Score |

|---|---|---|---|

| 4-Amino-2,6-dimethylpyridin-3-ol hydrate | 462601-25-8 | 2-CH₃, 4-NH₂, 6-CH₃, 3-OH | 0.87 |

| 5-Methoxy-2-methylpyridin-4-amine | 1696540-73-4 | 2-CH₃, 4-NH₂, 5-OCH₃ | 0.92 |

| 4-Amino-3-methoxypicolinonitrile | 1805075-74-4 | 3-OCH₃, 4-NH₂, nitrile group | 0.87 |

Key Observations:

- 4-Amino-2,6-dimethylpyridin-3-ol hydrate shares the same 2,6-dimethyl and 3-hydroxyl substitution as the target compound but replaces the 4-ethyl group with an amino (-NH₂) group. This substitution likely reduces lipophilicity (due to the polar NH₂ group) compared to the ethyl substituent in 4-Ethyl-2,6-dimethylpyridin-3-ol .

- 5-Methoxy-2-methylpyridin-4-amine (similarity score 0.92) has a methoxy group at position 5 and an amine at position 3. The absence of a hydroxyl group and the presence of methoxy may enhance solubility in non-polar solvents compared to the target compound .

Physicochemical and Functional Differences

Hydrogen Bonding and Acidity: The hydroxyl group in this compound enhances hydrogen-bonding capacity and acidity compared to amino or methoxy substituents in related compounds. This property may influence solubility in polar solvents and participation in acid-base reactions .

Steric and Electronic Effects: The ethyl group at position 4 introduces greater steric bulk compared to methyl or amino groups in similar compounds. This could hinder interactions in enzyme-binding pockets or catalytic sites .

Lipophilicity (Log Kow): Ethyl and methyl substituents typically increase Log Kow (indicating higher lipophilicity) compared to polar groups like -NH₂ or -OH. For example, 3-Acetylpyridine (Log Kow = 0.68) is less lipophilic than alkylated pyridines . While exact values for the target compound are unavailable, its ethyl and methyl groups suggest higher Log Kow than hydroxyl- or amino-substituted analogs .

Biological Activity

4-Ethyl-2,6-dimethylpyridin-3-ol is a pyridine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields.

Chemical Structure and Properties

This compound features an ethyl group and two methyl groups attached to the pyridine ring, specifically at the 2 and 6 positions, with a hydroxyl group at the 3 position. This unique arrangement contributes to its distinct chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its antioxidant and antimicrobial properties. The compound acts by scavenging free radicals and inhibiting oxidative stress, which is crucial for cellular protection against damage. It may also interact with specific enzymes and receptors, modulating their functions and leading to various biological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It can effectively reduce oxidative stress markers in cellular models. The compound's ability to donate hydrogen atoms helps neutralize free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness varies depending on the concentration used and the type of microorganism being targeted. For example, it has shown promising results against both gram-positive and gram-negative bacteria.

Case Studies

-

Antioxidant Efficacy in Cell Cultures :

A study evaluated the antioxidant effects of this compound on Vero cells exposed to oxidative stress. Results indicated a dose-dependent reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting protective effects against oxidative damage. -

Antimicrobial Activity Evaluation :

A series of experiments tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 2,6-Dimethylpyridine | Moderate | Low | Less sterically hindered |

| 4-Ethylpyridine | Low | Moderate | Lacks methyl groups at positions 2 and 6 |

| This compound | High | High | Unique arrangement enhances reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.